Acetic acid;2,4,6-trimethylpyridine

Catalog No.
S14967046
CAS No.
89937-10-0
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid;2,4,6-trimethylpyridine

CAS Number

89937-10-0

Product Name

Acetic acid;2,4,6-trimethylpyridine

IUPAC Name

acetic acid;2,4,6-trimethylpyridine

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C8H11N.C2H4O2/c1-6-4-7(2)9-8(3)5-6;1-2(3)4/h4-5H,1-3H3;1H3,(H,3,4)

InChI Key

UIFJSCGQCKCYJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C)C.CC(=O)O

Acetic acid;2,4,6-trimethylpyridine is a chemical compound that combines acetic acid with 2,4,6-trimethylpyridine, a derivative of pyridine characterized by three methyl groups attached to the pyridine ring. The molecular formula for this compound is C11_{11}H13_{13}N1_{1}O2_{2}, and it has a molecular weight of approximately 193.23 g/mol. The compound exhibits properties typical of both its components: the acidity of acetic acid and the basicity of 2,4,6-trimethylpyridine, which is often used as a solvent and a reagent in organic synthesis.

Due to the presence of both acidic and basic functional groups. Notably:

  • Acid-Base Reactions: Acetic acid can donate protons to bases, while 2,4,6-trimethylpyridine can accept protons, leading to the formation of pyridinium ions.
  • Esterification: The reaction between acetic acid and alcohols can be catalyzed by 2,4,6-trimethylpyridine, facilitating ester formation.
  • Nucleophilic Substitution: The nitrogen atom in 2,4,6-trimethylpyridine can act as a nucleophile in reactions with electrophiles.

Research has indicated that derivatives of 2,4,6-trimethylpyridine exhibit various biological activities. For instance:

  • Antifibrotic Activity: Studies have shown that certain derivatives possess antifibrotic properties that may be beneficial in treating conditions like lung fibrosis .
  • Enzyme Inhibition: Some studies suggest that 2,4,6-trimethylpyridine can inhibit specific cytochrome P450 enzymes (e.g., CYP1A2), impacting drug metabolism and efficacy .

The synthesis of acetic acid;2,4,6-trimethylpyridine can occur through several methods:

  • Direct Reaction: Mixing acetic acid with 2,4,6-trimethylpyridine under controlled conditions can yield the compound.
  • Catalytic Processes: Utilizing catalysts such as sulfuric acid or Lewis acids to facilitate the reaction between acetic acid and 2,4,6-trimethylpyridine.
  • Modification of Existing Compounds: Starting from other pyridine derivatives and introducing methyl groups through alkylation reactions.

Acetic acid;2,4,6-trimethylpyridine finds applications in various fields:

  • Organic Synthesis: Used as a solvent and reagent in organic chemistry for synthesizing complex molecules.
  • Pharmaceuticals: Its derivatives may serve as intermediates in drug development due to their biological activity.
  • Agricultural Chemicals: Potential use in formulating agrochemicals where its properties can enhance efficacy.

Interaction studies focus on how acetic acid;2,4,6-trimethylpyridine interacts with other substances. Key findings include:

  • Solvent Properties: It acts as an effective solvent for various organic reactions due to its polar nature.
  • Complex Formation: The ability to form complexes with metal ions has been explored for catalytic applications.

Several compounds are structurally or functionally similar to acetic acid;2,4,6-trimethylpyridine. Here’s a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
3-Acetyl-2,4,6-trimethylpyridine108-75-80.90Exhibits distinct acetyl group enhancing reactivity
2-Methyl-5-ethylpyridine3485-00-70.86Different substitution pattern affecting properties
2,6-Dimethylisonicotinonitrile39965-81-60.84Contains nitrile group influencing biological activity
(2,6-Dimethylpyridin-4-yl)methanol18088-01-20.84Alcohol functional group alters reactivity

Acetic acid;2,4,6-trimethylpyridine is unique due to its combination of both acidic and basic functionalities which allows it to participate in diverse

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

181.110278721 g/mol

Monoisotopic Mass

181.110278721 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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